molecular formula C21H16N4O B11259055 N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11259055
M. Wt: 340.4 g/mol
InChI Key: DUBYXEQUOFNXHD-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a carboxamide group at the 4-position of the quinoline ring, and two pyridine rings substituted at the 2- and 3-positions, respectively. The presence of a methyl group at the 6-position of one of the pyridine rings further distinguishes this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline and pyridine derivatives.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to metal ions, altering their availability and activity. It may also interact with enzymes or receptors, modulating their function and leading to downstream effects such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methylpyridin-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, binding affinity, and biological activity. The presence of the methyl group at the 6-position of the pyridine ring also adds to its distinct properties, potentially affecting its solubility and interaction with other molecules.

Properties

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H16N4O/c1-14-6-4-10-20(23-14)25-21(26)17-12-19(15-7-5-11-22-13-15)24-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,23,25,26)

InChI Key

DUBYXEQUOFNXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

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